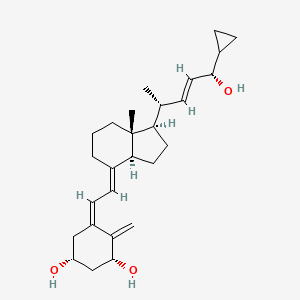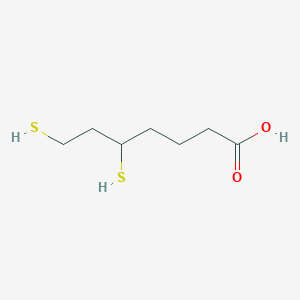![molecular formula C9H14BNO3 B15288217 Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The specific compound has a unique structure that includes an amino group and a hydroxypropyl group, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, typically involves the reaction of a phenylboronic acid derivative with an appropriate amino alcohol. One common method is the reaction of 4-bromophenylboronic acid with (S)-2-amino-3-hydroxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to label and detect biomolecules, such as carbohydrates and proteins, due to its ability to form reversible covalent bonds with diols.
Industry: The compound is used in the development of sensors and materials for various industrial applications.
Mechanism of Action
The mechanism of action of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the detection of biomolecules and the inhibition of enzymes. The compound can interact with molecular targets through its boron atom, which acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
4-Aminophenylboronic Acid: Contains an amino group but lacks the hydroxypropyl group, limiting its reactivity.
4-Hydroxyphenylboronic Acid: Contains a hydroxy group but lacks the amino group, affecting its ability to form certain derivatives.
Uniqueness: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is unique due to the presence of both amino and hydroxypropyl groups, which enhance its reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C9H14BNO3 |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[4-(2-amino-3-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2 |
InChI Key |
PXLCSHVXTZAPBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(CO)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


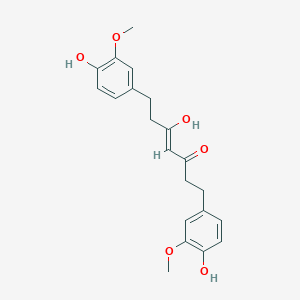
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
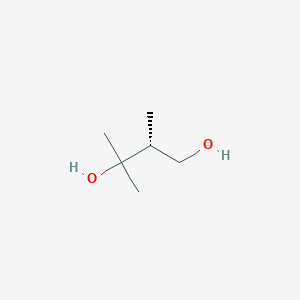

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)

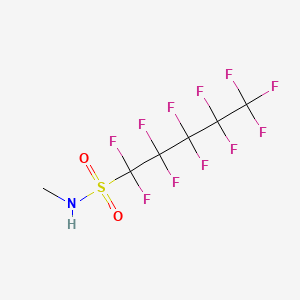
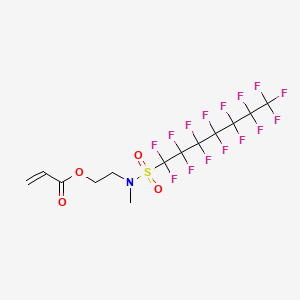

![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
